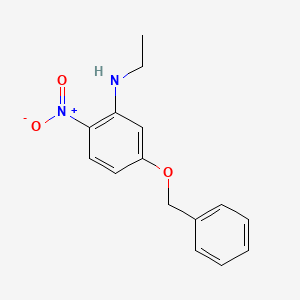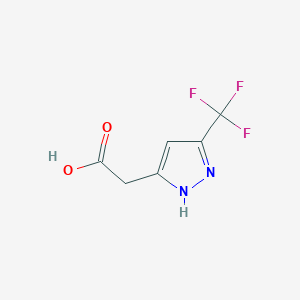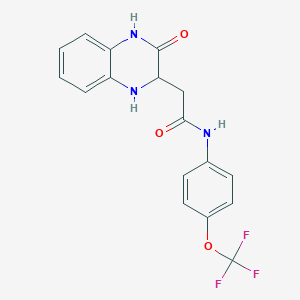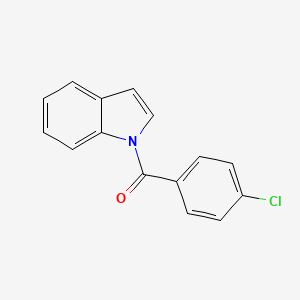
5-(Benzyloxy)-N-ethyl-2-nitroaniline
描述
5-(Benzyloxy)-N-ethyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group at the 5-position, an ethyl group at the nitrogen atom, and a nitro group at the 2-position of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-N-ethyl-2-nitroaniline typically involves the following steps:
Nitration: The nitration of aniline derivatives is a common method to introduce a nitro group. In this case, nitration of 5-(benzyloxy)-N-ethylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions:
Reduction: The nitro group in 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-(Benzyloxy)-N-ethyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-(Benzyloxy)-N-ethyl-2-nitroaniline and its derivatives depends on the specific application and target
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
5-(Benzyloxy)-N-methyl-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group.
5-(Benzyloxy)-N-propyl-2-nitroaniline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness:
Ethyl Group: The presence of an ethyl group at the nitrogen atom may confer unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Benzyloxy Group: The benzyloxy group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties.
属性
IUPAC Name |
N-ethyl-2-nitro-5-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUNSVJPHEFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)
![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)
![2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968397.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![2-{[3-(3-CHLOROPHENYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2968399.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

